molecular formula C8H5BrF2O3 B13457081 2-Bromo-3-(difluoromethoxy)benzoic acid CAS No. 1934409-25-2

2-Bromo-3-(difluoromethoxy)benzoic acid

Cat. No.: B13457081
CAS No.: 1934409-25-2
M. Wt: 267.02 g/mol
InChI Key: HNVSZIQEHSLIHA-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3 and a molecular weight of 267.02 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethoxy)benzoic acid typically involves the bromination of 3-(difluoromethoxy)benzoic acid. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Quinones or carboxylic acids with additional oxygen functionalities.

    Reduction Products: Hydroquinones or partially reduced benzoic acids.

Scientific Research Applications

2-Bromo-3-(difluoromethoxy)benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(difluoromethoxy)benzoic acid
  • 2-Bromo-4-(difluoromethoxy)benzoic acid
  • 2-Bromo-3-fluorobenzoic acid

Uniqueness

2-Bromo-3-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the bromine and difluoromethoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and difluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

1934409-25-2

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

2-bromo-3-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5BrF2O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13)

InChI Key

HNVSZIQEHSLIHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)C(=O)O

Origin of Product

United States

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